5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)
Description
5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is a dimeric compound featuring two 1,3-benzodioxole moieties linked via an oxybis(methylene) bridge (–O–CH₂–O–), with each benzodioxole unit substituted by a propyl group at the 6-position. The 1,3-benzodioxole scaffold is a common structural motif in natural and synthetic bioactive molecules, often associated with antioxidant, antimicrobial, and enzyme inhibitory properties. The oxybis(methylene) bridge introduces rigidity and influences electronic properties, while the propyl substituents may modulate lipophilicity and steric interactions.
Properties
CAS No. |
37773-74-3 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O5/c1-3-5-15-7-19-21(26-13-24-19)9-17(15)11-23-12-18-10-22-20(25-14-27-22)8-16(18)6-4-2/h7-10H,3-6,11-14H2,1-2H3 |
InChI Key |
ORYPNGMQKITQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1COCC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Benzodioxole Intermediates
The preparation typically involves the synthesis of key benzodioxole intermediates, such as 6-propyl-2H-1,3-benzodioxole derivatives, followed by coupling reactions to form the oxybis(methylene) linkage.
Key Intermediate Synthesis : Starting from apiol (4,7-dimethoxy-6-propyl-1,3-benzodioxole), selective hydrogenation to dihydroapiol is performed using a palladium catalyst on porous ceramic support, achieving high yields and purity.
Formylation Step : The dihydroapiol intermediate undergoes formylation using a mixture prepared from ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane, catalyzed by tin(IV) chloride (SnCl4) at low temperatures (-10 °C to 0 °C). This step yields 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with approximately 90% yield after recrystallization from ethanol.
Coupling to Form Oxybis(methylene) Bridge : The aldehyde intermediates are then subjected to coupling reactions, often involving base-mediated condensation in inert solvents such as tetrahydrofuran or dimethylformamide. Lithium bis(trimethylsilyl)amide is commonly used as a base to facilitate the formation of the oxybis(methylene) linkage between two benzodioxole units.
Purification Considerations : Earlier methods faced challenges with oily intermediates and low overall yields (~5%) due to multiple purification steps including silica-gel chromatography. Recent improvements focus on avoiding column chromatography by optimizing reaction conditions and solvent systems to allow crystallization-based purification.
Green and One-Pot Synthetic Approaches
Recent research has explored bio-based and greener synthetic routes for related oxybis(methylene) bis-benzodioxole compounds, focusing on sustainability and process efficiency.
One-Pot Synthesis from Biomass-Derived Precursors : Using D-fructose as a starting material, a one-pot synthesis approach involves in-situ formation of 5-hydroxymethyl furfural (HMF), followed by self-etherification to form oxybis(methylene) bis-furfural derivatives. Although this is a related compound class, the methodology demonstrates the potential for sustainable synthesis pathways.
Catalysis and Solvent Systems : The use of heterogeneous sulfonic acid resin catalysts and green solvents such as dimethyl carbonate (DMC) facilitates dehydration and etherification steps under mild conditions. The process employs a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation.
Yield and Efficiency : This approach yields approximately 30% of the target compound directly from D-fructose without isolating intermediates, highlighting a promising direction for scale-up and reduced waste generation.
Comparative Data Table of Preparation Methods
Research Results and Observations
The formylation of dihydroapiol catalyzed by SnCl4 in dichloromethane is highly efficient, yielding the aldehyde intermediate in 90% yield with clear spectral confirmation (IR carbonyl bands at 1609, 1674 cm⁻¹; mass spectrometry confirming molecular weight).
The coupling reactions to form the oxybis(methylene) bridge require careful control of temperature and stoichiometry to avoid side reactions and to maximize yield. Lithium bis(trimethylsilyl)amide base at temperatures between -10 °C and 50 °C is optimal.
Green chemistry approaches demonstrate the feasibility of synthesizing related oxybis(methylene) bis-benzodioxole compounds directly from renewable resources, reducing solvent waste and process complexity.
Chemical Reactions Analysis
Types of Reactions
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Natural Products
- Bromophenol Derivatives (e.g., Compound 4 from Vertebrata lanosa): Isolated from red algae, 5,5″-oxybis(methylene)bis(3-bromo-4-(2',3'-dibromo-4',5'-dihydroxylbenzyl)benzene-1,2-diol) shares the oxybis(methylene) bridge but differs in substituents (bromine and hydroxyl groups) and core structure (benzene rings instead of benzodioxole).
| Feature | Target Compound | Bromophenol Derivative (Compound 4) |
|---|---|---|
| Core Structure | 1,3-Benzodioxole dimer | Benzene dimer with bromine/hydroxyl |
| Substituents | 6-Propyl | 3-Bromo, 4-(dibromodihydroxybenzyl) |
| Bioactivity | Not reported | Likely bioactive (marine origin) |
| Source | Synthetic/Unreported | Natural (Vertebrata lanosa) |
Chiral Ligands (SEGPHOS Derivatives)
- 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole (SEGPHOS): Used in asymmetric catalysis, SEGPHOS derivatives retain the benzodioxole core but lack the oxybis(methylene) bridge and propyl substituents. Their phosphine groups enable coordination to transition metals, facilitating enantioselective reactions .
| Feature | Target Compound | SEGPHOS Ligand |
|---|---|---|
| Core Structure | 1,3-Benzodioxole dimer | 4,4′-Bi-1,3-benzodioxole |
| Functional Groups | Propyl | Diphenylphosphino |
| Application | Underexplored | Catalysis (asymmetric synthesis) |
Pharmaceutical Derivatives
- Vitamin B6 Impurity 25 :
5,5'-(Oxybis(methylene))bis(4-(hydroxymethyl)-2-methylpyridin-3-ol) dihydrochloride shares the oxybis(methylene) bridge but incorporates pyridin-3-ol rings instead of benzodioxole. As a pharmaceutical impurity, its structural similarity to vitamin B6 underscores the role of such dimers in drug degradation pathways .
| Feature | Target Compound | Vitamin B6 Impurity 25 |
|---|---|---|
| Core Structure | 1,3-Benzodioxole dimer | Pyridin-3-ol dimer |
| Functional Groups | Propyl | Hydroxymethyl, methyl |
| Application | Underexplored | Pharmaceutical impurity |
Table 1: Key Properties of Compared Compounds
Biological Activity
5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole), also known by its CAS number 109600-72-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14O5
- Molecular Weight : 286.28 g/mol
- Purity : >99%
- Synonyms : 5,5'-(oxybis(methylene))bis(benzo[d][1,3]dioxole)
The compound features a benzodioxole core structure, which is characteristic of many bioactive compounds. Its unique structure enables various interactions with biological systems.
Antiviral Properties
Research indicates that compounds similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) may exhibit antiviral properties. For instance, studies have shown that certain bisbenzimide compounds can inhibit human cytomegalovirus (HCMV) replication through interactions with DNA, suggesting a potential mechanism of action for related compounds .
Case Study : A study exploring the antiviral activity of bisbenzimide derivatives found that these compounds could inhibit HCMV by binding to viral DNA and host cell chromatin. This highlights the potential for 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) to exhibit similar antiviral effects.
Cytotoxicity
The cytotoxic effects of 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) have been assessed using MTT assays. These assays measure the ability of the compound to reduce cell viability in various cell lines. Preliminary findings suggest that at specific concentrations, the compound may exhibit selective cytotoxicity towards infected cells while sparing uninfected cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of HCMV replication | |
| Cytotoxicity | Selective toxicity in infected cells | |
| Interaction with DNA | Potential binding to viral and host DNA |
Detailed Research Findings
A comprehensive screening of bioactive compounds revealed that those structurally similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) could interact with cellular mechanisms involved in viral replication. The Z’-factor analysis from screening assays indicated robust differentiation between treated and control groups, supporting the efficacy of these compounds in inhibiting viral processes .
Q & A
Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic or bioactivity results)?
- Methodological Answer : Conduct systematic error analysis : verify instrument calibration, sample purity, and experimental replicates. For bioactivity discrepancies, test under standardized conditions (e.g., cell line consistency, serum-free media). Collaborate with computational groups to reconcile experimental/theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
